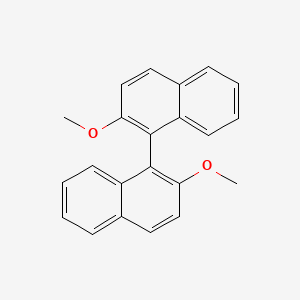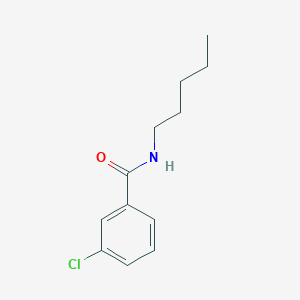
(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) hexafluorophosphate dichloromethane complex (1:1) is a coordination complex featuring rhodium(I) as the central metal atom, coordinated to two 1,5-cyclooctadiene ligands and two triphenylphosphine ligands. This complex is often used as a catalyst in various organic reactions due to its ability to facilitate hydrogenation, hydrosilylation, and other transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this complex typically involves the reaction of rhodium(I) chloride with 1,5-cyclooctadiene and triphenylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this complex may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This complex is known to catalyze several types of reactions, including:
Hydrogenation: Reduction of unsaturated organic compounds.
Hydrosilylation: Addition of silanes to alkenes or alkynes.
Hydroformylation: Conversion of alkenes to aldehydes.
Reductive Alkylation: Formation of carbon-carbon bonds through the reduction of carbonyl compounds.
Common Reagents and Conditions:
Hydrogenation: Molecular hydrogen (H2) and a suitable solvent such as dichloromethane.
Hydrosilylation: Silanes (e.g., triethylsilane) and alkenes or alkynes in the presence of a solvent.
Hydroformylation: Syn gas (CO and H2) and an alkene in the presence of a solvent.
Reductive Alkylation: Aldehydes or ketones and a suitable amine in the presence of hydrogen.
Major Products Formed:
Hydrogenation: Saturated hydrocarbons.
Hydrosilylation: Silylated alkenes or alkynes.
Hydroformylation: Aldehydes.
Reductive Alkylation: Secondary or tertiary amines.
Scientific Research Applications
This complex is widely used in scientific research due to its versatility as a catalyst. Its applications include:
Chemistry: Facilitating various organic transformations, such as hydrogenation and hydrosilylation.
Biology: Studying enzyme mechanisms and developing bio-inspired catalysts.
Medicine: Synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Enhancing the efficiency of industrial chemical processes, such as the production of fine chemicals and polymers.
Mechanism of Action
The mechanism by which this complex exerts its effects involves the coordination of the rhodium center to the ligands, which facilitates the activation of substrates and the transfer of hydrogen or other groups. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the complex acts by stabilizing transition states and intermediates.
Comparison with Similar Compounds
This complex is unique in its combination of ligands and its ability to catalyze a wide range of reactions. Similar compounds include:
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
1,4-Bis(diphenylphosphino)butane: rhodium(I) tetrafluoroborate
These compounds share similarities in their rhodium centers and cyclooctadiene ligands but differ in their ancillary ligands and counterions, which can influence their catalytic properties and applications.
Properties
CAS No. |
35238-97-2 |
|---|---|
Molecular Formula |
C45H44Cl2F6P3Rh- |
Molecular Weight |
965.5 g/mol |
IUPAC Name |
cycloocta-1,5-diene;dichloromethane;rhodium;triphenylphosphane;hexafluorophosphate |
InChI |
InChI=1S/2C18H15P.C8H12.CH2Cl2.F6P.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;2-1-3;1-7(2,3,4,5)6;/h2*1-15H;1-2,7-8H,3-6H2;1H2;;/q;;;;-1; |
InChI Key |
KXYIALYIDNUDRM-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh] |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.F[P-](F)(F)(F)(F)F.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


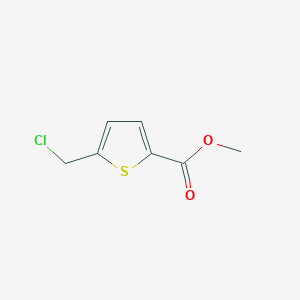
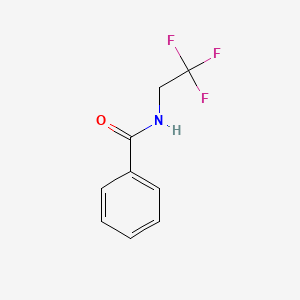
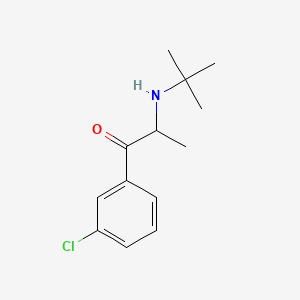
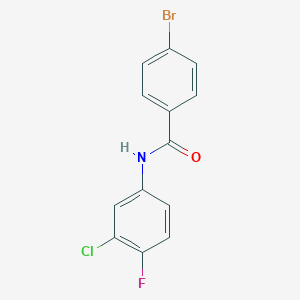
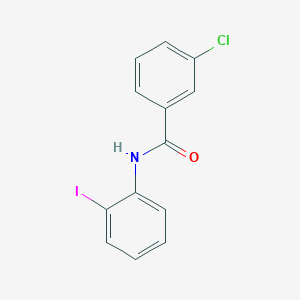
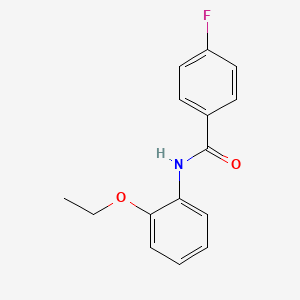
![3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B3424471.png)

![2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3424478.png)


